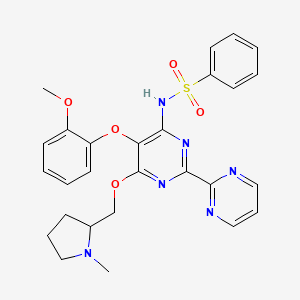
ET receptor antagonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ET receptor antagonist 3 is a compound known for its ability to inhibit endothelin receptors, specifically targeting the endothelin receptor A subtype. Endothelin receptors play a crucial role in regulating vascular tone and cardiovascular homeostasis. This compound has shown promise in treating conditions such as pulmonary arterial hypertension and other cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ET receptor antagonist 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of boronic acid substrates and palladium-catalyzed cross-coupling reactions . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
ET receptor antagonist 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of new functionalized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
ET receptor antagonist 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Helps in understanding the role of endothelin receptors in various physiological processes.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Wirkmechanismus
ET receptor antagonist 3 exerts its effects by binding to endothelin receptor A, thereby preventing the binding of endothelin peptides such as endothelin-1. This inhibition leads to vasodilation and reduced vascular resistance, which is beneficial in conditions like pulmonary arterial hypertension. The molecular targets include the endothelin receptor A subtype, and the pathways involved are primarily related to vascular tone regulation and cardiovascular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bosentan: A dual endothelin receptor antagonist that targets both endothelin receptor A and endothelin receptor B.
Macitentan: Another dual antagonist with a similar mechanism of action but different pharmacokinetic properties.
Ambrisentan: A selective endothelin receptor A antagonist with a different binding affinity and clinical profile.
Uniqueness
ET receptor antagonist 3 is unique in its high selectivity for endothelin receptor A, which provides a more targeted therapeutic approach compared to dual antagonists like bosentan and macitentan. This selectivity reduces potential side effects associated with endothelin receptor B inhibition, making it a promising candidate for specific cardiovascular conditions .
Eigenschaften
Molekularformel |
C27H28N6O5S |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
N-[5-(2-methoxyphenoxy)-6-[(1-methylpyrrolidin-2-yl)methoxy]-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H28N6O5S/c1-33-17-8-10-19(33)18-37-27-23(38-22-14-7-6-13-21(22)36-2)24(30-26(31-27)25-28-15-9-16-29-25)32-39(34,35)20-11-4-3-5-12-20/h3-7,9,11-16,19H,8,10,17-18H2,1-2H3,(H,30,31,32) |
InChI-Schlüssel |
KDLMJDXQJHRACU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1COC2=NC(=NC(=C2OC3=CC=CC=C3OC)NS(=O)(=O)C4=CC=CC=C4)C5=NC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




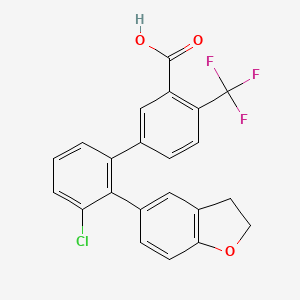
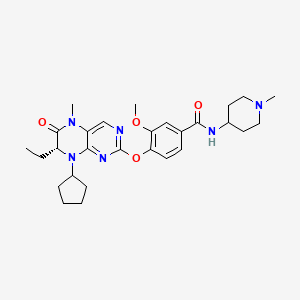
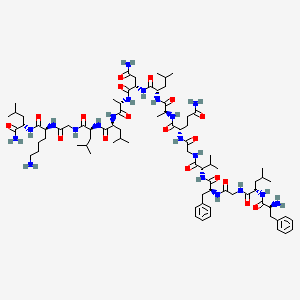
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
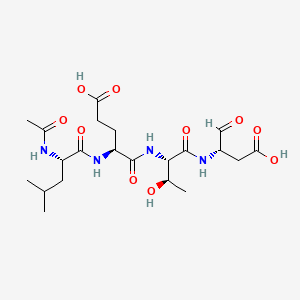
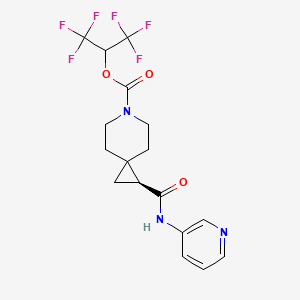
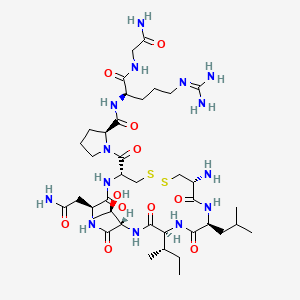
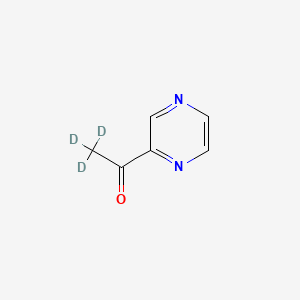
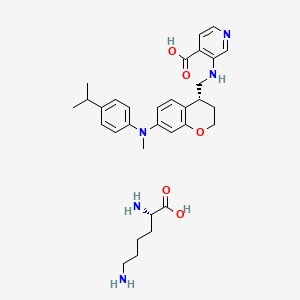
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
